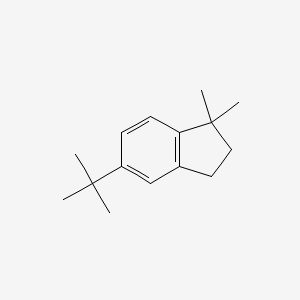

5-(tert-Butyl)-1,1-dimethylindan

Description

Structure

3D Structure

Properties

CAS No. |

38393-97-4 |

|---|---|

Molecular Formula |

C15H22 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

6-tert-butyl-3,3-dimethyl-1,2-dihydroindene |

InChI |

InChI=1S/C15H22/c1-14(2,3)12-6-7-13-11(10-12)8-9-15(13,4)5/h6-7,10H,8-9H2,1-5H3 |

InChI Key |

CVJYZSZDNBCBSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C1C=CC(=C2)C(C)(C)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for 5 Tert Butyl 1,1 Dimethylindan and Analogues

Regioselective and Stereoselective Pathways for Indan (B1671822) Core Construction

The construction of the indan skeleton is the foundational step in the synthesis of 5-(tert-Butyl)-1,1-dimethylindan and its analogues. Modern synthetic methods offer elegant solutions for controlling the arrangement of substituents on both the aromatic and aliphatic rings.

Catalytic Cyclization Reactions to Form the Indan Skeleton

Catalytic cyclization reactions are a cornerstone for the efficient assembly of the indan framework. These reactions often proceed through intramolecular processes, guided by a metal catalyst to ensure high selectivity and yield.

One prominent strategy involves the transition metal-catalyzed intramolecular hydroarylation of appropriately substituted alkenes. For instance, a Friedel-Crafts-type alkylation can be rendered intramolecular. The synthesis of substituted indanes has been achieved through a double hydroarylation of unactivated 1,3-dienes catalyzed by Bismuth(III) triflate, Bi(OTf)3. acs.org

Another powerful approach is the rhodium-catalyzed oxidative coupling and cyclization of 2-phenylindoles with alkynes, which proceeds via C-H and N-H bond cleavages. acs.org While not directly forming a simple indan, this demonstrates the power of rhodium catalysis in complex cyclizations. Furthermore, Heck-type 5-endo-trig cyclizations, often considered unfavorable by Baldwin's rules, can be promoted in substrates containing vinylic fluorines to yield ring-fluorinated indenes. acs.orgnih.gov

| Catalyst System | Reaction Type | Key Feature |

| Bi(OTf)3 | Double Hydroarylation | Forms substituted indanes from 1,3-dienes. acs.org |

| Rhodium Catalyst | Oxidative Coupling/Cyclization | Involves C-H and N-H bond cleavage. acs.org |

| Palladium Catalyst | Heck-type 5-endo-trig | Enabled by vinylic fluorines to overcome unfavorable cyclization. acs.org |

Multi-Component Reactions for Diversified Indan Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. frontiersin.orgnih.gov This approach offers high atom economy and allows for the rapid generation of molecular diversity, making it ideal for creating libraries of indan analogues. frontiersin.orgfrontiersin.org

While specific MCRs for this compound are not extensively documented, the principles of MCRs can be applied to generate diverse indan scaffolds. frontiersin.orgbits-pilani.ac.in For example, a reaction could be designed involving a substituted benzene (B151609), an alkene, and a third component that facilitates the cyclization and introduces additional functionality in one pot. The power of MCRs lies in their ability to build complex cyclic structures from simple, readily available starting materials. nih.govnih.gov Venerable name reactions like the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction exemplify the potential of MCRs to construct heterocyclic and, by extension, carbocyclic systems. frontiersin.orgfrontiersin.org

Enantioselective Synthesis of Chiral Indan Derivatives

The indan scaffold is a common feature in many chiral catalysts and biologically active molecules, making the enantioselective synthesis of its derivatives a critical area of research. rsc.orgacs.org Several catalytic asymmetric methods have been developed to access chiral indanes with high enantiopurity.

Rhodium-catalyzed asymmetric intramolecular 1,4-addition is a notable method for producing chiral 3-aryl-1-indanones. acs.org This approach, using simple chiral ligands like MonoPhos, can yield a variety of enantioenriched indanones in high yields (up to 95%) and excellent enantioselectivities (up to 95% ee). acs.org Similarly, rhodium-catalyzed asymmetric addition of arylboron reagents to indene (B144670) derivatives can produce chiral 2-arylindanes. researchgate.net

Organocatalysis also provides powerful routes to chiral indanes. For instance, a chiral N-heterocyclic carbene (NHC) catalyst can trigger an intramolecular Michael addition with excellent control over diastereoselectivity and enantioselectivity. rsc.org Another strategy involves a cation-directed 5-endo-trig cyclization, a reaction generally disfavored by Baldwin's rules, which can be achieved with high enantio- and diastereoselectivity using a chiral ammonium (B1175870) salt as the catalyst. nih.gov This method allows for the construction of complex indanes with all-carbon quaternary stereocenters. nih.gov

| Catalytic System | Reaction Type | Product Type | Enantioselectivity |

| Rhodium/MonoPhos | Intramolecular 1,4-Addition | Chiral 3-Aryl-1-indanones | Up to 95% ee acs.org |

| Rhodium/Chiral Diene | Asymmetric Arylation | Chiral 2-Arylindanes | High enantioselectivity researchgate.net |

| Chiral N-Heterocyclic Carbene | Intramolecular Michael Addition | Fused Indanes | 99% ee rsc.org |

| Chiral Ammonium Salt | Cation-Directed 5-endo-trig Cyclization | Complex Indanes | High enantio- and diastereoselectivity nih.gov |

Functionalization Strategies on the Indan Backbone

Once the core indan structure is formed, further diversification can be achieved by selectively introducing functional groups onto the aromatic or aliphatic portions of the molecule.

Directed C–H Functionalization Methodologies

Direct C–H functionalization is a powerful and atom-economical strategy for modifying molecular scaffolds without the need for pre-functionalized starting materials. youtube.com This approach relies on a directing group, which is a functional group within the substrate that coordinates to a metal catalyst and directs it to activate a specific C–H bond, typically in the ortho position. dmaiti.comrsc.org

For an indan derivative, a directing group could be installed on the aromatic ring to guide the introduction of new substituents. For example, a carboxylic acid or an amide group could direct the arylation, acetoxylation, or cyanation of the meta-C-H bond, a traditionally difficult position to functionalize. nih.gov While ortho-functionalization is more common due to the stability of the resulting five- or six-membered metallacycle, strategies for meta- and para-functionalization are emerging. dmaiti.comyoutube.com These advanced techniques could be applied to the this compound skeleton to introduce functional groups at specific positions on the benzene ring, leading to novel analogues that would be difficult to synthesize through classical methods.

The challenge often lies in the inherent reactivity differences between various C-H bonds. dmaiti.com However, the use of transition metal catalysis combined with carefully designed directing groups can overcome these challenges, enabling regioselective functionalization even at remote sp3 C-H bonds on the cyclopentyl portion of the indan ring. nih.gov

Role of Steric Hindrance from the tert-Butyl and Gem-Dimethyl Groups in Synthetic Design

The synthetic design of derivatives of this compound is profoundly influenced by the steric bulk of its alkyl substituents. The tert-butyl group on the aromatic ring and the gem-dimethyl group on the five-membered ring impose significant spatial constraints that dictate regioselectivity and reactivity.

The tert-butyl group is a weakly activating, ortho-para director in electrophilic aromatic substitution reactions. stackexchange.comucalgary.ca It donates electron density primarily through an inductive effect, making the aromatic ring slightly more reactive than benzene. stackexchange.com However, its most significant influence is steric. The sheer size of the tert-butyl group severely hinders access to the two adjacent ortho positions (positions 4 and 6). ucalgary.caechemi.com Consequently, electrophiles will preferentially attack the sterically accessible para position (position 7). stackexchange.comucalgary.ca This effect is a critical tool for achieving regiocontrol in synthetic sequences.

For instance, in the nitration of tert-butylbenzene (B1681246), the product distribution heavily favors the para isomer over the ortho isomer, demonstrating the powerful steric blocking effect of the tert-butyl group. stackexchange.com

Table 1: Regioselectivity in the Nitration of tert-Butylbenzene

| Product Isomer | Percentage | Controlling Factor |

|---|---|---|

| para | 79.5% | Electronic (directing) & Steric (accessibility) stackexchange.com |

| ortho | 12% | Electronic (directing) but Sterically Hindered stackexchange.com |

This predictable directing effect is essential when planning multi-step syntheses, ensuring that incoming functional groups are installed at the desired location on the aromatic ring.

Together, the steric hindrance from the tert-butyl group and the conformational locking from the gem-dimethyl group are not obstacles but rather key strategic elements. They allow chemists to control the regiochemical outcome of aromatic substitutions and to create a rigid molecular scaffold, which are crucial considerations in the design and synthesis of novel analogues. ucalgary.canih.gov

Mechanistic Investigations of Reactions Involving 5 Tert Butyl 1,1 Dimethylindan

Elucidation of Reaction Pathways and Catalytic Cycles

The synthesis of 5-(tert-Butyl)-1,1-dimethylindan typically proceeds via a Friedel-Crafts reaction, a cornerstone of C-C bond formation in aromatic chemistry. The primary route involves the reaction of a suitable aromatic substrate, such as tert-butylbenzene (B1681246), with an alkylating or acylating agent in the presence of a Lewis acid catalyst.

A plausible and commonly employed pathway for the synthesis of the 1,1-dimethylindan (B1329400) moiety involves the reaction of an aromatic substrate with a diene, such as isoprene, or a related dialkenyl compound. In the context of this compound, the reaction would involve tert-butylbenzene and a five-carbon unit that can form the dimethylindan ring.

The catalytic cycle for this transformation, typically employing a Lewis acid like aluminum chloride (AlCl₃), can be broken down into several key steps:

Activation of the Electrophile: The Lewis acid catalyst interacts with the alkylating agent (e.g., an alkyl halide or an alkene) to generate a highly reactive carbocation or a polarized complex. This electrophilic species is primed to attack the electron-rich aromatic ring.

Electrophilic Aromatic Substitution: The aromatic ring of the tert-butylbenzene attacks the electrophile. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The position of the attack is directed by the existing tert-butyl group.

Intramolecular Cyclization: Following the initial alkylation, a subsequent intramolecular Friedel-Crafts reaction occurs. The newly introduced alkyl chain, containing a suitably positioned reactive group (e.g., a double bond or a second leaving group), is activated by the Lewis acid to form another carbocation. This carbocation is then attacked by the aromatic ring to form the five-membered indan (B1671822) ring.

Deprotonation and Catalyst Regeneration: A proton is eliminated from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst, which can then participate in another catalytic cycle.

Polyalkylation, the addition of more than one alkyl group, is a common side reaction in Friedel-Crafts alkylations. nist.govstackexchange.comlibretexts.org The initial alkylation activates the aromatic ring, making it more susceptible to further electrophilic attack. nist.govstackexchange.comlibretexts.org The bulky tert-butyl group, however, can sterically hinder subsequent reactions at the ortho positions. cerritos.edunih.gov

Detailed Analysis of Transition States and Intermediates

The progress of a chemical reaction is governed by the energy landscape connecting reactants and products, with transition states representing the energy maxima and intermediates residing in local energy minima. In the synthesis of this compound, the key intermediates are carbocations formed during the electrophilic attack and the subsequent cyclization.

Carbocation Intermediates: The stability of the carbocation intermediates plays a crucial role in determining the reaction pathway and the final product distribution. In Friedel-Crafts reactions, the formation of a more stable carbocation is generally favored. For instance, a tertiary carbocation is more stable than a secondary carbocation, which is, in turn, more stable than a primary carbocation. This stability hierarchy can lead to carbocation rearrangements, where a less stable carbocation rearranges to a more stable one via hydride or alkyl shifts. ucla.edu

Arenium Ion (Sigma Complex): The arenium ion formed after the initial electrophilic attack is a critical intermediate. The positive charge in this species is delocalized over the aromatic ring through resonance. The structure and stability of the arenium ion are influenced by the substituents on the ring. The electron-donating tert-butyl group helps to stabilize the positive charge, particularly when the attack occurs at the ortho or para positions. cerritos.edu

Transition States: The transition states in these reactions are high-energy, short-lived species that cannot be isolated. However, their structures and energies can be inferred from kinetic data and computational modeling. For the electrophilic attack, the transition state involves the partial formation of the new C-C bond and the partial breaking of the aromatic π-system. The energy of this transition state determines the rate of the reaction.

Kinetic and Thermodynamic Studies of Indan Derivatization

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, respectively. This information is essential for understanding the factors that control a reaction and for optimizing reaction conditions.

Kinetic vs. Thermodynamic Control: In many chemical reactions, including Friedel-Crafts alkylations, a distinction can be made between kinetic and thermodynamic control. cerritos.eduresearchgate.netnist.gov

Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. The formation of the kinetic product is associated with the reaction pathway that has the lowest activation energy.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible. Under these conditions, the most stable product (the thermodynamic product) will be the major product, as the system reaches equilibrium.

The relative yields of different isomers in the synthesis of this compound can be influenced by the reaction conditions. For example, the initial site of alkylation on the tert-butylbenzene ring might be governed by kinetics, while subsequent isomerizations could lead to a thermodynamically more stable product distribution.

Thermodynamic Data: The thermodynamic properties of related compounds, such as tert-butylbenzene and 1,4-di-tert-butylbenzene, have been studied. nist.gov These studies provide valuable data on heat capacities, enthalpies of phase transitions, and entropies, which can be used in computational models to predict the thermodynamics of reactions involving this compound.

| Compound | Molar Mass ( g/mol ) |

| tert-Butylbenzene | 134.218 |

| 1,4-di-tert-butylbenzene | 190.324 |

| Table 1: Molar masses of related tert-butylated benzene (B151609) derivatives. |

Influence of Substituent Effects on Reaction Selectivity and Rate

The substituents on an aromatic ring have a profound effect on the rate and regioselectivity of electrophilic aromatic substitution reactions. The tert-butyl group and the dimethylindan moiety in this compound both influence its reactivity.

The tert-Butyl Group: The tert-butyl group is an electron-donating group through induction and hyperconjugation. cerritos.edu This has two main consequences:

Activation: It increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to benzene.

Directing Effect: It is an ortho, para-director, meaning that it directs incoming electrophiles to the positions ortho and para to itself. This is because the carbocation intermediates formed by attack at these positions are more stabilized by the electron-donating tert-butyl group. However, due to its large steric bulk, the ortho positions are significantly hindered, often leading to a preference for para-substitution. cerritos.edunih.gov

In the nitration of tert-butylbenzene, for instance, the major product is the para-substituted isomer, with a smaller amount of the ortho-isomer and very little of the meta-isomer. nih.gov

| Isomer | Percentage in Nitration of tert-Butylbenzene |

| ortho | 16% |

| meta | 8% |

| para | 75% |

| Table 2: Isomer distribution in the nitration of tert-butylbenzene. nih.gov |

The 1,1-Dimethylindan Moiety: The fused 1,1-dimethylindan ring system also influences the reactivity of the aromatic ring. The alkyl portion of the indan acts as an activating, ortho, para-directing group. The combined electronic and steric effects of both the tert-butyl group and the dimethylindan structure will determine the ultimate regioselectivity of further derivatization reactions on the aromatic ring of this compound.

Structural Characterization and Conformational Analysis of 5 Tert Butyl 1,1 Dimethylindan

Advanced Spectroscopic Probes for Molecular Architecture and Dynamics

The precise three-dimensional arrangement and internal motions of 5-(tert-Butyl)-1,1-dimethylindan would be best elucidated through a combination of advanced spectroscopic techniques.

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the connectivity and spatial relationships of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the tert-butyl group, the gem-dimethyl groups on the five-membered ring, the methylene (B1212753) protons of the indan (B1671822) core, and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative for confirming the 5-position of the tert-butyl group. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities, offering insights into the preferred conformation of the molecule.

The ¹³C NMR spectrum would complement the proton data by providing the number of unique carbon environments. libretexts.orgbhu.ac.in The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the alkyl substituents. oregonstate.edu DEPT (Distortionless Enhancement by Polarization Transfer) experiments would differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, aiding in the complete assignment of the carbon skeleton. bhu.ac.in

Interactive Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C (substituted) | 140-150 |

| Aromatic CH | 110-130 |

| Quaternary C (indan ring, C1) | 40-50 |

| Quaternary C (tert-butyl) | 30-40 |

| gem-Dimethyl C (on C1) | 25-35 |

| tert-Butyl CH₃ | 30-35 |

| Methylene C (indan ring, C2) | 30-40 |

| Methylene C (indan ring, C3) | 20-30 |

Note: These are estimated ranges based on general principles and data for related compounds. libretexts.orgoregonstate.eduwisc.edulibretexts.org

Vibrational and Electronic Spectroscopy for Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its structure and bonding. The IR spectrum of this compound would be expected to show characteristic C-H stretching and bending vibrations for the alkyl and aromatic portions of the molecule. The pattern of overtone and combination bands in the near-IR region could also provide information about the substitution pattern on the benzene (B151609) ring.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, would reveal information about the electronic transitions within the aromatic chromophore. The position and intensity of the absorption maxima would be influenced by the alkyl substituents on the benzene ring.

Diffraction Techniques for Solid-State Conformation

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. mdpi.comnih.gov A successful crystal structure analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of its solid-state conformation. This data would be invaluable for validating and refining computational models of its structure.

Analysis of Conformational Preferences and Hindered Rotation

The five-membered ring of the indan system is not planar and can adopt various envelope and twist conformations. The presence of the bulky tert-butyl and gem-dimethyl groups will significantly influence the conformational landscape of this compound. The molecule will likely adopt a conformation that minimizes steric strain between these bulky groups.

Furthermore, rotation around the single bond connecting the tert-butyl group to the aromatic ring will be hindered. Variable-temperature NMR studies could potentially be used to determine the energy barrier for this rotation. At low temperatures, distinct signals for the methyl groups of the tert-butyl substituent might be observed if the rotation is slow on the NMR timescale.

Isomeric Differentiation and Regioisomeric Purity Assessment

The synthesis of this compound, likely through a Friedel-Crafts alkylation reaction, could potentially yield other regioisomers. acs.orgcerritos.edursc.orgaklectures.com For example, the tert-butyl group could attach at the 4-, 6-, or 7-position of the 1,1-dimethylindan (B1329400) core.

Distinguishing between these isomers would be readily achievable using NMR spectroscopy. The coupling patterns of the aromatic protons would be unique for each isomer. For instance, 5-substitution would lead to a different splitting pattern compared to 4- or 6-substitution. Gas chromatography-mass spectrometry (GC-MS) would also be a powerful tool for separating and identifying these isomers based on their fragmentation patterns.

Computational Chemistry and Theoretical Modeling of 5 Tert Butyl 1,1 Dimethylindan Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of 5-(tert-Butyl)-1,1-dimethylindan. Methods like Density Functional Theory (DFT) are employed to determine its structural and electronic properties. bhu.ac.in The geometry of the molecule is optimized to find its most stable conformation, which serves as the basis for all subsequent calculations.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A smaller gap generally suggests higher reactivity. For this compound, the electron-donating nature of the alkyl groups (tert-butyl and two methyl groups) is expected to raise the HOMO energy, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted indan (B1671822), thereby influencing its reactivity towards electrophiles.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. researchgate.net In the MEP of an alkylated indan, regions of negative potential (typically colored red) are expected over the aromatic ring, indicating areas susceptible to electrophilic attack. Conversely, positive potential regions (colored blue) are located around the hydrogen atoms. bhu.ac.in

Table 1: Illustrative Quantum Chemical Parameters for an Alkylated Indan System

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |

| Dipole Moment (μ) | Measure of the net molecular polarity | 0.5 to 1.5 Debye |

| Natural Charge on Aromatic Ring | Sum of NBO charges on the benzene (B151609) ring atoms | -0.1 to -0.2 e |

Note: These are typical, illustrative values for similar molecules and would require specific DFT calculations for this compound for precise figures.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

DFT is a powerful tool for elucidating the mechanisms of chemical reactions involving indan derivatives. mdpi.com It is particularly useful for studying electrophilic aromatic substitution, a common reaction type for this class of compounds. nih.gov The alkyl groups on this compound are ortho-para directing activators. DFT calculations can predict the regioselectivity of such reactions by modeling the transition states for electrophilic attack at different positions on the aromatic ring. The pathway with the lowest activation energy barrier is the most favorable. nih.gov

For instance, in a reaction like nitration or halogenation, DFT can be used to:

Generate an Electrophile: Model the formation of the reactive electrophile (e.g., NO₂⁺).

Locate Transition States: Identify the transition state structures for the formation of the sigma complex (arenium ion) when the electrophile attacks the aromatic ring.

Calculate Activation Energies: Determine the energy barriers associated with each potential reaction pathway (i.e., attack at the ortho or para positions relative to the tert-butyl group).

Analyze Intermediates: Investigate the stability of the resulting carbocation intermediates.

Beyond electrophilic substitution, DFT can also be applied to predict the outcomes of other reactions, such as cycloadditions. researchgate.netias.ac.innih.gov By calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy surface can be mapped out, providing a detailed, step-by-step understanding of the reaction mechanism. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations focus on the electronic structure of a single, often static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations are essential for exploring its conformational landscape and intermolecular interactions in condensed phases. nih.govacs.org

The indan core itself has a non-planar, five-membered ring fused to the benzene ring. This ring can undergo puckering, and the presence of the bulky tert-butyl group and the gem-dimethyl groups introduces specific conformational preferences and steric constraints. MD simulations, using force fields like AMBER or OPLS-AA, can model the flexibility of the aliphatic ring and the rotation of the tert-butyl group. acs.org By simulating the system over nanoseconds or longer, it is possible to identify the most populated (lowest energy) conformations and the energy barriers between them. mdpi.com

MD simulations are also invaluable for studying how molecules of this compound interact with each other in a liquid state or with solvent molecules. Key intermolecular forces that govern the behavior of such nonpolar molecules include:

Van der Waals Interactions: These are the primary forces, arising from temporary fluctuations in electron density. mdpi.comnih.gov

π-π Interactions: Stacking of the aromatic rings of adjacent molecules can contribute to cohesive forces. nih.gov

CH-π Interactions: Hydrogen atoms from the alkyl groups can interact with the electron-rich aromatic rings of neighboring molecules. researchgate.net

By analyzing the radial distribution functions and interaction energies from an MD trajectory, a quantitative picture of the liquid structure and its thermodynamic properties can be obtained. nih.govacs.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful methods for predicting spectroscopic data, which can be used to confirm molecular structures and assign experimental spectra. escholarship.org DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy. nih.gov

The process typically involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)). researchgate.net

Calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Independent Atomic Orbital (GIAO).

Referencing the calculated shielding values to a standard compound, such as Tetramethylsilane (TMS), to obtain the chemical shifts.

For this compound, this approach can predict the chemical shift for each unique carbon and hydrogen atom. The predicted values can then be compared to experimental spectra to confirm assignments. It has been shown that DFT calculations can achieve a mean absolute error of less than 0.3 ppm for ¹H NMR and less than 2 ppm for ¹³C NMR, which is often sufficient to distinguish between isomers. nih.gov The inclusion of solvent effects in the calculations, often through a Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Indan

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 (gem-dimethyl) | 42.5 | 42.1 |

| C2 | 31.0 | 30.7 |

| C3 | 40.1 | 39.8 |

| C3a (aromatic) | 152.0 | 151.6 |

| C4 (aromatic) | 126.5 | 126.2 |

| C5 (aromatic, C-tBu) | 145.8 | 145.5 |

| C6 (aromatic) | 123.0 | 122.7 |

| C7 (aromatic) | 118.5 | 118.2 |

| C7a (aromatic) | 148.3 | 147.9 |

| C(CH₃)₂ (gem-dimethyl) | 29.5 | 29.2 |

| C(CH₃)₃ (tert-butyl) | 34.8 | 34.5 |

| C(CH₃)₃ (tert-butyl) | 31.7 | 31.4 |

Note: This table is illustrative. Actual values require specific calculations and experimental data for this compound.

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Studies on Indan Derivatives

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netsemanticscholar.orgbiointerfaceresearch.com These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression (MLR), to find a mathematical equation that links these descriptors to an observed property. niscpr.res.in

For a series of indan derivatives, QSAR studies could be employed to predict their biological activity, such as their potency as enzyme inhibitors or receptor ligands. nih.govmdpi.com Key molecular descriptors might include:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, and dipole moment, which describe a molecule's ability to engage in electronic interactions.

Topological Descriptors: Indices that quantify molecular size, shape, and branching (e.g., Wiener index, molecular connectivity indices). nih.gov

Physicochemical Descriptors: Parameters like the logarithm of the partition coefficient (LogP), molar refractivity (MR), and polarizability, which relate to the molecule's pharmacokinetic properties. nih.gov

A typical QSAR model might take the form: Biological Activity (e.g., pIC₅₀) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Similarly, QSPR models can predict physical properties like boiling point, density, or solubility for indan derivatives. nih.gov For example, a QSPR study on alkylated aromatic hydrocarbons could use descriptors related to molecular weight and surface area to predict their boiling points. biointerfaceresearch.com These models are valuable in materials science and chemical engineering for estimating the properties of new compounds without the need for experimental synthesis and measurement. researchgate.net The predictive power of these models is assessed through rigorous internal and external validation techniques to ensure their reliability. nih.gov

Catalytic Applications and Advanced Ligand Design Incorporating Indan Frameworks

Indan-Derived Ligands in Asymmetric Catalysis

The indan (B1671822) core is a cornerstone in the architecture of numerous chiral ligands that have proven to be highly effective in a wide array of asymmetric transformations. nih.gov The rigidity of the indan skeleton is a key feature, as it reduces the conformational flexibility of the ligand-metal complex, leading to a more ordered transition state and, consequently, higher enantioselectivity.

Design and Synthesis of Chiral Indan-Based Ligands (e.g., Inda(box) Ligands)

A prominent class of indan-derived ligands are the bis(oxazoline) ligands, often referred to as Inda(box) ligands. These C2-symmetric ligands are typically synthesized from enantiopure (1R,2S)-aminoindanol. nih.gov The synthesis allows for modifications at both the oxazoline (B21484) ring and the indan backbone, enabling the fine-tuning of the ligand's steric and electronic properties.

The general synthetic strategy for Inda(box) ligands commences with the protection of commercially available (1R,2S)-aminoindanol, often as a carbamate. nih.gov Subsequent functionalization, for instance, through bromination, can introduce a handle for further modifications via cross-coupling reactions. nih.gov This approach allows for the systematic introduction of various substituents on the aromatic portion of the indan framework. While the literature extensively covers substitutions at the C5 position, the principles can be extended to envision the synthesis of ligands with bulky groups at other positions. For instance, a hypothetical synthesis of a ligand from "5-(tert-Butyl)-1,1-dimethylindan" would require the initial synthesis of the corresponding functionalized indan precursor, likely through multi-step organic synthesis, followed by elaboration into the final bis(oxazoline) structure.

A recent development in the synthesis of substituted Inda(box) ligands involves a site-specific, gram-scale, seven-step synthesis of bromine-functionalized Inda(box) ligands. These brominated intermediates serve as versatile platforms for late-stage diversification through palladium-catalyzed cross-coupling reactions, allowing for the creation of a library of unique Inda(box) ligands with varied bridge substituents. researchgate.netnih.govacs.org

Application in Enantioselective Organic Transformations

Inda(box) ligands, in complex with various transition metals such as copper, palladium, and iridium, have been successfully employed in a multitude of enantioselective organic transformations. These include, but are not limited to, Diels-Alder reactions, Henry reactions, and various C-C and C-N bond-forming reactions.

For example, copper(II) complexes of Inda(box) ligands have demonstrated excellent enantioselectivity in the nitroaldol (Henry) reaction. The rigid indan backbone and the chiral environment provided by the bis(oxazoline) moieties effectively control the facial selectivity of the nucleophilic attack of the nitronate onto the aldehyde.

| Ligand | Substituent at C5 | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Inda(box) | -H | - | - |

| Br-Inda(box) | -Br | - | - |

| Aryl-Inda(box) | -Aryl | Up to 95 | Up to 99 |

Data in the table is representative of trends discussed in the source and may not reflect specific experimental values.

Ligand Tuning for Enhanced Activity and Selectivity

The ability to tune the steric and electronic properties of indan-based ligands is critical for optimizing their performance in a given catalytic reaction. The introduction of sterically demanding groups, such as tert-butyl, can have a profound impact on both the activity and selectivity of the catalyst.

For instance, in certain reactions, increasing the steric bulk on the ligand can lead to higher enantioselectivity by creating a more defined chiral pocket that better differentiates between the two enantiotopic faces of the substrate. However, excessive steric hindrance can also lead to a decrease in catalytic activity by impeding substrate binding. Therefore, a delicate balance must be achieved. The modular nature of Inda(box) ligand synthesis allows for this fine-tuning, enabling the development of highly specialized catalysts for specific applications. nih.gov

Role of Sterically Demanding Indan Moieties in Catalyst Performance

The steric environment around a metal center is a critical determinant of catalyst performance, influencing reaction rates and selectivity. researchgate.net The incorporation of sterically demanding indan moieties, such as those bearing bulky tert-butyl or gem-dimethyl groups, can significantly enhance catalytic efficacy.

A study on the enantioselective addition of diethylzinc (B1219324) to aldehydes using trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivatives as chiral ligands demonstrated that the nature of the substituent at the C1 position of the indan ring significantly influences the enantiomeric excess of the product. researchgate.net This highlights the importance of the steric environment on the indan backbone in dictating the stereochemical outcome of the reaction.

Development of Homogeneous and Heterogeneous Catalytic Systems Featuring Indan Units

The versatility of indan-based ligands allows for their incorporation into both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis: In homogeneous catalysis, the indan-derived ligand and the metal precursor are dissolved in a solvent with the reactants. This approach offers high activity and selectivity due to the well-defined nature of the catalytic species. acs.orgbeilstein-journals.org The majority of applications of Inda(box) and other indan-based ligands fall under this category. The solubility of the catalyst can be tuned by modifying the substituents on the indan framework, which is crucial for optimizing reaction conditions.

Heterogeneous Catalysis: For practical applications, the development of heterogeneous catalysts is highly desirable as it simplifies catalyst-product separation and allows for catalyst recycling. Indan-based ligands can be immobilized on solid supports, such as polymers or silica (B1680970) gel, to create heterogeneous catalysts. While this can sometimes lead to a decrease in activity or selectivity compared to their homogeneous counterparts, the benefits of recyclability often outweigh these drawbacks. The design of the linker used to attach the indan moiety to the solid support is crucial for maintaining catalytic performance.

Metal-Catalyzed C–H Activation and Functionalization Mediated by Indan Structures

The direct functionalization of C–H bonds is a powerful and atom-economical strategy in organic synthesis. nih.gov Indan-based ligands have been shown to be effective in directing and controlling metal-catalyzed C–H activation reactions. The rigid indan scaffold can position the metal center in close proximity to a specific C–H bond, facilitating its cleavage and subsequent functionalization.

The steric and electronic properties of the indan ligand can play a critical role in determining the site-selectivity of the C–H activation. For instance, a sterically hindered indan ligand could direct the catalyst to a less sterically encumbered C–H bond, or conversely, create a specific binding pocket that favors the activation of a particular C–H bond.

While direct examples involving a "this compound" ligand are not available in the literature, the principles of ligand-directed C–H activation suggest that such a sterically demanding framework could offer unique selectivity in these transformations. The bulky substituents would create a distinct steric environment that could be exploited to control the regioselectivity of C–H functionalization reactions on complex molecules.

| Ligand Type | Metal | Reaction Type | Key Feature of Indan Moiety |

|---|---|---|---|

| Inda(box) | Cu(II) | Henry Reaction | Rigid chiral backbone |

| Aminoindanol Derivatives | Zn(II) | Aldehyde Alkylation | Chiral scaffold |

| Phosphine-Indan | Pd(II) | Heck Cyclization | Structural framework |

Materials Science Integration and Future Research Directions

Strategic Incorporation of 5-(tert-Butyl)-1,1-dimethylindan into Advanced Functional Materials

The integration of this compound into advanced functional materials hinges on leveraging its distinct molecular architecture. The sterically hindered nature of the tert-butyl group, combined with the rigid, planar indan (B1671822) bicycle, can be exploited to control intermolecular interactions and, consequently, the macroscopic properties of the resulting materials.

Key Strategies:

As a Bulky Side Group: The most direct approach involves attaching the this compound moiety as a side group to a polymer backbone. This strategy is expected to increase the free volume of the polymer, enhancing properties such as gas permeability and solubility in organic solvents. The bulkiness can also inhibit crystallization, leading to amorphous materials with improved optical clarity.

As a Monomer Building Block: Functionalization of the aromatic ring or the aliphatic portion of the indan system can yield novel monomers. For instance, the introduction of polymerizable groups like vinyl, acrylate, or epoxide functionalities would allow for its incorporation into a wide range of polymer architectures, including polystyrenes, polyacrylates, and epoxy resins.

In Supramolecular Assemblies: The specific geometry and electronic properties of the indan core can be utilized in the design of host-guest systems and other supramolecular structures. The tert-butyl group would play a crucial role in directing the self-assembly process through steric interactions.

Polymer Science Applications of Indan-Containing Monomers

The use of indan-containing monomers, particularly those derived from this compound, opens up new avenues in polymer science. The resulting polymers are anticipated to exhibit a unique combination of thermal stability, mechanical strength, and processability.

Addition polymers, formed by the polymerization of monomers with double bonds, are a major class of materials with diverse applications. dss.go.th The incorporation of a bulky, rigid unit like this compound into an addition polymer is a recognized strategy for modifying polymer properties. dss.go.th For example, the polymerization of a vinyl-functionalized derivative of this indan compound would lead to a polymer with a high glass transition temperature (Tg) due to the restricted chain mobility imposed by the indan structure.

| Hypothetical Monomer | Polymerization Method | Anticipated Polymer Properties |

| 5-Vinyl-1-(tert-butyl)-3,3-dimethylindan | Free-radical polymerization | High Tg, good thermal stability, enhanced solubility |

| 5-Acryloyl-1-(tert-butyl)-3,3-dimethylindan | Anionic polymerization | High rigidity, potential for high refractive index |

| 5-(Glycidyloxymethyl)-1-(tert-butyl)-3,3-dimethylindan | Cationic ring-opening polymerization | Crosslinkable, good adhesion properties |

Rational Design Principles for Indan-Based Materials with Tunable Properties

The rational design of materials based on this compound allows for the fine-tuning of their properties for specific applications. This involves a deep understanding of structure-property relationships. Correlating the structure of a polymer with its function is a critical aspect of polymer science. smolecule.com

Design Principles:

Tuning Thermal Properties: The glass transition temperature (Tg) can be systematically varied by altering the position and nature of the linkage between the indan unit and the polymer backbone. A more rigid connection will generally lead to a higher Tg.

Controlling Optical Properties: The refractive index of indan-based polymers can be tuned by incorporating heavy atoms or by controlling the polymer's density and electronic structure. The inherent low birefringence of some indan-based polymers makes them suitable for optical applications.

Potential in Optoelectronic Materials and Advanced Composites

Indan derivatives are being explored for their potential in optoelectronic materials due to their tunable electronic properties. The introduction of a this compound unit into the molecular design of organic semiconductors could influence their charge transport characteristics and morphology in thin films. The bulky tert-butyl group can disrupt intermolecular pi-pi stacking, which can be beneficial in certain device architectures to control aggregation-induced effects.

In the realm of advanced composites, polymers derived from or containing this compound can serve as high-performance matrices. Their high thermal stability and resistance to chemical degradation would make them suitable for applications in demanding environments. The low moisture uptake, a potential consequence of the hydrophobic nature of the molecule, would also be advantageous for maintaining the mechanical integrity of the composite material over time.

| Application Area | Potential Role of this compound | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Host material in the emissive layer | High Tg, good film-forming properties, controlled morphology |

| Organic Photovoltaics (OPVs) | Component of the donor or acceptor material | Tunable energy levels, good solubility |

| High-Performance Composites | Polymer matrix | High thermal stability, low moisture absorption, chemical resistance |

Unexplored Avenues for Sterically Hindered Indan Derivatives in Chemical Science

The full potential of sterically hindered indan derivatives like this compound is far from being fully realized. Several unexplored avenues in chemical science could benefit from the unique properties of this compound.

Catalysis: The rigid and well-defined structure of the indan core makes it an attractive scaffold for the development of new ligands for asymmetric catalysis. The steric bulk of the tert-butyl group could play a key role in controlling the stereoselectivity of catalytic reactions.

Membrane Technology: Polymers incorporating this compound are expected to have a high fractional free volume, making them promising candidates for gas separation membranes. The specific size and distribution of the free volume elements could be tailored by the polymer architecture.

Microporous Materials: The controlled carbonization of polymers containing this sterically hindered indan derivative could lead to the formation of microporous carbons with high surface areas and tailored pore size distributions, suitable for applications in gas storage and separation.

Q & A

Q. What are the established synthetic routes for 5-(tert-Butyl)-1,1-dimethylindan, and how can reaction yields be optimized?

The compound can be synthesized via cyclialkylation reactions, as demonstrated in analogous indan derivatives. For example, acid-catalyzed condensation of alkylbenzenes with dienes (e.g., isoprene) under controlled conditions can yield indan derivatives. Schmerling (1958) reported similar reactions with 1,1-dimethylindan as a byproduct, suggesting that optimizing stoichiometry, temperature, and acid catalysts (e.g., H₂SO₄ or AlCl₃) could improve yields . Side products like hydrindacenes may form, necessitating purification via column chromatography or distillation.

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- GC-MS : To assess purity and identify volatile impurities (e.g., unreacted precursors) .

- NMR Spectroscopy : ¹H/¹³C NMR can resolve structural features, such as tert-butyl group splitting patterns and indan ring conformation. NIST databases provide reference spectra for related tert-butyl-substituted aromatics .

- HPLC : For non-volatile impurity analysis using reverse-phase columns and UV detection .

Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity?

The bulky tert-butyl group at the 5-position reduces electrophilic substitution reactivity at adjacent positions, directing functionalization (e.g., nitration, halogenation) to less hindered sites. This steric effect is critical in designing regioselective derivatization strategies, as seen in structurally similar compounds like Celestolide (4-acetyl-6-tert-butyl-1,1-dimethylindan) .

Advanced Research Questions

Q. How can computational modeling aid in predicting reaction pathways for functionalizing this compound?

Density Functional Theory (DFT) calculations can map transition states and activation energies for reactions such as electrophilic substitution or boronate ester formation (e.g., Suzuki-Miyaura coupling). For example, tert-butyl-substituted indans with boronate groups (e.g., tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate) have been modeled to predict regioselectivity in cross-coupling reactions .

Q. What strategies address discrepancies in spectral data or purity assessments of this compound?

- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish positional isomers or confirm tert-butyl orientation .

- Impurity Profiling : Compare GC-MS retention indices with synthetic byproducts (e.g., hydrindacenes) .

- Cross-Validation : Match experimental data with computational predictions (e.g., IR frequencies from DFT) .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

Batch reactor optimization is critical. For example, slow addition of dienes during cyclialkylation minimizes oligomerization side reactions. Continuous flow systems may enhance heat/mass transfer, reducing decomposition risks. Evidence from tert-butyl carbamate syntheses highlights the importance of inert atmospheres and moisture-free conditions to prevent tert-butyl group cleavage .

Q. How can derivatization of this compound expand its utility in materials science or medicinal chemistry?

- Boronate Functionalization : Introduce dioxaborolane groups (e.g., via Miyaura borylation) for cross-coupling reactions, enabling access to π-conjugated systems .

- Carbamate Linkages : Attach tert-butyl carbamate groups to create protease-resistant peptide mimics, as seen in bioactive indole derivatives .

Q. What toxicological data gaps exist for this compound, and how can they be addressed?

Limited direct data are available, but tert-butyl-containing analogs (e.g., tert-butanol) show renal and developmental toxicity in rodents. Researchers should conduct:

- In Vitro Assays : HepG2 cell viability studies to assess cytotoxicity .

- Environmental Fate Analysis : Model logP values (estimated ~3.3) to predict bioaccumulation potential .

Methodological Considerations

Q. How should researchers approach mechanistic studies of acid-catalyzed reactions involving this compound?

Use isotopic labeling (e.g., D₂O or ¹³C-labeled reagents) to track protonation sites and intermediate formation. Kinetic studies under varying acid concentrations can differentiate between concerted and stepwise mechanisms, as applied in tert-butylbenzene alkylation studies .

Q. What experimental designs mitigate challenges in isolating pure this compound?

- Crystallization : Use mixed solvents (e.g., hexane/ethyl acetate) to exploit solubility differences between the target and hydrindacene byproducts .

- Distillation : Fractional vacuum distillation for low-volatility impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.